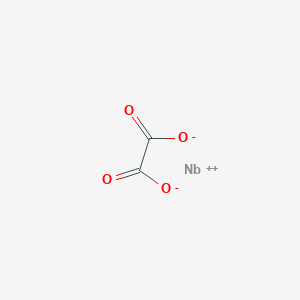

Niobium(2+) ethanedioate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

niobium(2+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Nb/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIRZPRKOQHYBO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Nb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2NbO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943906 | |

| Record name | Niobium(2+) ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless powder; [Alfa Aesar MSDS] | |

| Record name | Niobium oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15964 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21348-59-4 | |

| Record name | Ethanedioic acid, niobium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021348594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, niobium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium(2+) ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalic acid, niobium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Modification of the Ethanedioate Ligand Backbone

One theoretical approach is to alter the electronic nature of the oxalate (B1200264) ligand from a π-donor to a π-acceptor. This could be achieved by substituting the carbon backbone with strongly electron-withdrawing groups. Such substituents would lower the energy of the ligand's π* orbitals, making them more accessible for π-backbonding with the Nb(II) center.

| Hypothetical Ligand | Substituent (R) | Expected Effect on Ligand Properties | Rationale for Nb(II) Stabilization |

|---|---|---|---|

| Difluoroethanedioate | -F | Strongly increases σ-withdrawing character and potential for π-acidity. | The high electronegativity of fluorine would significantly lower the energy of the ligand's π* orbitals, enhancing its ability to accept electron density from the Nb(II) center. |

| Dicyanoethanedioate | -CN | Introduces π-systems that can delocalize charge; enhances π-acceptor character. | The cyano groups are strong π-acceptors themselves and would delocalize the incoming electron density from the niobium, thus stabilizing the low oxidation state. |

| Bis(trifluoromethyl)ethanedioate | -CF₃ | Extremely strong inductive electron-withdrawing effect. | Similar to fluoro-substitution, the -CF₃ groups would drastically increase the ligand's ability to act as a π-acceptor, providing electronic stabilization. |

Steric Hindrance

In addition to electronic stabilization, kinetic stabilization via steric hindrance is crucial. Low-valent niobium complexes are highly reactive and can be prone to dimerization or other decomposition pathways. nih.gov The use of bulky ligands, such as β-diketiminates (BDI) or sterically demanding phenoxides, has proven effective in isolating reactive niobium species. rsc.orgacs.org Therefore, a successful strategy for an oxalate-based Nb(II) complex would likely involve bulky ancillary ligands (e.g., IMes) or bulky substituents on a modified oxalate (B1200264) ligand to shield the reactive metal center.

Electronic Structure, Bonding, and Reactivity of Niobium 2+ Ethanedioate

Theoretical and Computational Investigations of the Niobium(2+)-Ethanedioate Bond

Theoretical and computational chemistry are powerful tools for elucidating the electronic structure and bonding in novel chemical species. However, for Niobium(2+) ethanedioate, such investigations have not been reported.

Density Functional Theory (DFT) Calculations for Geometry Optimization, Electronic Structure, and Spectroscopic Predictions

A thorough search of scientific databases yields no published studies employing Density Functional Theory (DFT) to model the this compound complex. Consequently, there is no available data on its optimized geometry, electronic structure, or predicted spectroscopic properties (such as IR, Raman, or UV-Vis spectra) derived from DFT calculations.

Ab Initio Calculations for High-Level Electronic Structure Description

Similarly, there is a lack of research utilizing high-level ab initio computational methods to describe the electronic structure of this compound. Such calculations are crucial for providing a more precise understanding of electron correlation effects, which are significant in transition metal complexes.

Analysis of Metal-Ligand Covalency and Orbital Interactions

An analysis of the covalency of the metal-ligand bond and the specific orbital interactions between the Niobium(2+) ion and the ethanedioate ligand has not been documented. This information is fundamental to understanding the nature of the chemical bond in this compound.

Understanding the Reactivity Profile of the Niobium(2+) Center

The reactivity of a chemical compound is intrinsically linked to its electronic and structural properties. The absence of this foundational knowledge for this compound means its reactivity remains unexplored.

Investigation of Redox Chemistry and Potential for Multielectron Transfer

There are no available experimental or theoretical studies on the redox chemistry of this compound. The potential for this complex to participate in multielectron transfer reactions, a key feature in many catalytic processes, is currently unknown.

Ligand Exchange Dynamics and Stability in Various Chemical Environments

Research into the ligand exchange dynamics of the this compound complex has not been published. Information regarding its kinetic lability or inertness, and its stability in different solvents or in the presence of other coordinating species, is not available.

Lack of Specific Research Data on this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical compound This compound , also known as Niobium(II) oxalate (B1200264). The existing body of research predominantly focuses on niobium compounds where the metal is in a higher oxidation state, most commonly Niobium(V).

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "Electronic Structure, Bonding, and Reactivity of this compound" with the specific subsections requested—namely, "4.2.3. Reactions with Small Molecules (e.g., N2, CO, H2) and Electrophiles/Nucleophiles" and "4.3. Mechanistic Studies of Reaction Pathways"—due to the absence of published findings on this particular compound.

The majority of scholarly articles and chemical databases reference Niobium(V) oxalate complexes, such as ammonium (B1175870) tris(oxalato)oxoniobate(V) hydrate, (NH₄)₃[NbO(C₂O₄)₃]·nH₂O, and its derivatives. scielo.brresearchgate.netresearchgate.netwikipedia.org These compounds are primarily utilized as precursors in the synthesis of various niobium-containing materials, including niobium oxides (Nb₂O₅), mixed metal oxides, and catalysts. scientiaplena.org.brscielo.brrsc.orgscirp.orgufv.br Research into these Niobium(V) compounds often involves their thermal decomposition to produce catalytically active phases or their application in catalytic processes like hydrolysis, esterification, and oxidation reactions. scielo.brresearchgate.netmdpi.com

While there is some literature on Niobium(IV) oxalate complexes, such as K₄[Nb(C₂O₄)₄], this still does not address the specified Niobium(II) oxidation state. researchgate.net Similarly, studies on the reactivity of niobium complexes with small molecules like dinitrogen (N₂) have been conducted, but these investigations start from different niobium precursors, not Niobium(II) ethanedioate. researchgate.net

Given the constraints and the strict requirement for scientifically accurate and verifiable information, generating the requested article would amount to speculation. Further research and synthesis of this compound are required before its specific reactivity and reaction mechanisms can be characterized and reported.

Potential Applications of Niobium 2+ Ethanedioate and Its Derivatives

Catalysis in Organic Transformations

Niobium-based catalysts, often prepared from oxalate (B1200264) precursors, are recognized for their strong acidic properties and redox capabilities, which are beneficial for a range of organic reactions. ufv.brresearchgate.net

Exploration as a Lewis Acid Catalyst or Reductive Catalyst in Organic Synthesis

Derivatives such as ammonium (B1175870) niobium oxalate (ANO) and niobium pentoxide (Nb₂O₅) are notable for their function as Lewis acid catalysts. sbq.org.brthieme-connect.com ANO, a water-soluble and easy-to-handle compound, has been successfully employed as a catalyst in various organic syntheses. thieme-connect.com Its catalytic activity is attributed to the Lewis acidic nature of the niobium center. sbq.org.brthieme-connect.com For instance, ANO has been used to catalyze multicomponent reactions like the Biginelli reaction, which is crucial for synthesizing medicinally important dihydropyrimidinones. sbq.org.brresearchgate.net

Niobium pentoxide (Nb₂O₅), often produced from the thermal decomposition of oxalate precursors, also exhibits significant Lewis acidity. researchgate.net It effectively catalyzes reactions such as the hydrolysis of amides to carboxylic acids by activating the carbonyl bond, even in the presence of basic inhibitors like ammonia (B1221849) and water. researchgate.net The acidic character of niobium oxides is attributed to both Brønsted and Lewis sites. ufv.br While direct catalytic use of Niobium(II) ethanedioate is not widely documented, studies on related systems suggest that reduced niobium species, such as Nb(II) and Nb(IV), can be generated during catalytic cycles and may act as the active catalytic states in certain reactions, for instance in hydrogenation processes. acs.org

Table 1: Examples of Niobium-Catalyzed Organic Reactions

| Reaction Type | Niobium Catalyst | Role of Catalyst | Key Finding | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Ammonium Niobium Oxalate (ANO) | Lewis Acid | Efficiently catalyzes the synthesis of dihydropyrimidinones. | sbq.org.br |

| Amide Hydrolysis | Niobium Pentoxide (Nb₂O₅) | Lewis Acid | Demonstrated the highest efficacy among 23 catalysts for acetamide (B32628) hydrolysis. | researchgate.net |

| Esterification | Niobic Acid / Niobium Phosphate (B84403) | Acid Catalyst | High conversion of free fatty acids to alkyl esters, even with hydrated ethanol. | ufv.br |

| Friedel-Crafts Reaction | Niobium Pentachloride | Lewis Acid | Serves as an effective catalyst for both alkylation and acylation reactions. | alfachemic.com |

Role in Cycloaddition Reactions and Alkene/Alkyne Metathesis

Niobium has been implicated in transition-metal-catalyzed [2+2+2] cycloaddition reactions, which are powerful, atom-efficient methods for constructing six-membered rings. nih.govrsc.org These reactions benefit from catalysts that can assemble multiple unsaturated substrates in a single step. nih.gov Specific niobium bis(imido) complexes have been shown to undergo [2+2] cycloaddition reactions with heteroallenes. rsc.org

In the realm of metathesis, the focus has historically been on molybdenum, tungsten, and ruthenium catalysts. researchgate.netwikipedia.org Alkyne metathesis proceeds through a well-established mechanism involving metal alkylidyne and metallacyclobutadiene intermediates. nih.govuwindsor.ca While niobium is a group 5 metal like tantalum, which is used in these reactions, specific examples of niobium(2+) ethanedioate or its direct derivatives as catalysts for alkene or alkyne metathesis are not prominent in the literature. However, certain niobium complexes have been shown to promote ring-opening metathesis polymerization (ROMP), suggesting the formation of a niobium-alkylidene intermediate is plausible. researchgate.net

Applications in Biomass Conversion and Deoxygenation Processes

Niobium-based catalysts are particularly effective in the conversion of biomass into valuable platform chemicals and fuels. mdpi.com Their strong acidity is crucial for reactions like dehydration and hydrodeoxygenation (HDO). ufv.brnih.gov Catalysts such as niobium phosphate (NbOPO₄) and niobium pentoxide (Nb₂O₅) are used to convert carbohydrates like glucose into 5-hydroxymethylfurfural (B1680220) (HMF), a key platform molecule. mdpi.com For instance, Nb-containing mesoporous silicates have been shown to achieve high glucose conversion and HMF yields. mdpi.com

In deoxygenation processes, which are vital for upgrading bio-oils, niobium catalysts facilitate the removal of oxygen atoms. nih.gov The oxophilic nature of niobium helps in breaking C-O bonds, a critical step in these transformations. Bimetallic catalysts, such as Ni-Nb supported on SBA-15, have demonstrated high efficiency in the HDO of anisole, a model compound for lignin-derived bio-oil. nih.gov The superior performance of the Ni-Nb catalyst was linked to a strong interaction between the nickel and niobium species, enhancing the selectivity towards deoxygenated products like benzene (B151609) and cyclohexane. nih.gov

Table 2: Performance of Niobium Catalysts in Biomass Conversion

| Biomass Conversion Reaction | Catalyst | Substrate | Product | Key Result | Reference |

|---|---|---|---|---|---|

| Dehydration | Nb-SBA-15 | Glucose | 5-Hydroxymethylfurfural (HMF) | >90% conversion, >50% yield. | mdpi.com |

| Hydrodeoxygenation (HDO) | NiNb/SBA-15 | Anisole | Benzene, Cyclohexane | Highest conversion and selectivity to O-free products among Fe, Co, Ni additives. | nih.gov |

| HDO | Pt/NbOPO₄ | Various | Alkanes | One of the first reports of a niobium-containing catalyst for total HDO. | nih.gov |

| Conversion to Pentadienes | AlNb-MCM-41 | 2-Methyltetrahydrofuran (2-MTHF) | Pentadienes | Full conversion with 91% selectivity at 275 °C. | nih.gov |

Precursors for Advanced Materials Synthesis

Ammonium niobium oxalate, a key derivative, is widely used as a water-soluble niobium precursor for synthesizing a variety of advanced materials through methods like thermal decomposition, sol-gel, impregnation, and hydrothermal synthesis. google.com

Fabrication of Niobium-Based Oxides and Mixed Metal Oxides via Thermal Decomposition

The thermal decomposition of niobium oxalate complexes is a standard method for producing high-purity niobium oxides. scielo.brscielo.br For example, the decomposition of monohydrated ammonium oxotris(oxalate)niobate, (NH₄)₃NbO(C₂O₄)₃·H₂O, in an inert atmosphere proceeds in a stepwise manner. scielo.brscielo.br The process involves the release of water, ammonia, carbon monoxide, and carbon dioxide, leading first to an amorphous niobium oxide at around 400°C, which then crystallizes into orthorhombic and subsequently monoclinic Nb₂O₅ at higher temperatures. scielo.brscielo.br

This precursor is also valuable for preparing mixed-metal oxides. researchgate.netnih.gov By impregnating a support with an aqueous solution of ammonium niobium oxalate and another metal salt, followed by calcination, mixed oxides can be fabricated. researchgate.netnih.gov For instance, Ni-Nb mixed oxides, prepared from ammonium niobium oxalate and nickel nitrate, have been synthesized and tested as catalysts for the oxidative dehydrogenation of ethane. researchgate.net Similarly, a photocatalyst was prepared by impregnating a Zn-Al mixed oxide support with ammonium niobium oxalate and calcining the material to produce supported Nb₂O₅ particles. nih.gov

Table 3: Thermal Decomposition Stages of (NH₄)₃NbO(C₂O₄)₃·H₂O

| Temperature Range (°C) | Event | Resulting Material State | Reference |

|---|---|---|---|

| 98 - 145 | Release of hydration water | Anhydrous complex | scielo.br |

| 180 - 220 | Partial release of NH₃ and CO₂ | Partially decomposed complex | scielo.br |

| ~400 | Further decomposition | Amorphous niobium oxide | scielo.brscielo.br |

| >630 | Crystallization | Crystalline Nb₂O₅ (orthorhombic/monoclinic) | scielo.brscielo.br |

Integration into Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers, with applications in catalysis, gas storage, and separation. sigmaaldrich.com Niobium's unique properties, such as high thermal and chemical stability, make it an attractive metal for creating robust MOFs. mdpi.com Ammonium niobium oxalate serves as an excellent metal source for synthesizing niobium-based MOFs. mdpi.comresearchgate.net In one study, a Nb-MOF was synthesized via a solvothermal method using ammonium niobium oxalate and 1,4-benzenedicarboxylic acid as the ligand. mdpi.comresearchgate.net This Nb-MOF was then used as a support for a platinum-cobalt (B8599474) bimetallic catalyst that showed high activity for hydrogen generation from sodium borohydride. mdpi.com

Similarly, niobium oxalate precursors are used to form heterometallic coordination polymers. researchgate.netmdpi.com Research has shown the synthesis of rare-earth niobate coordination polymers with the general formula ((CH₃)₂SO)₃(RE)NbO(C₂O₄)₃, where RE represents a rare-earth element. researchgate.net These structures are formed from niobium oxalate precursors and demonstrate how the oxalato ligand can bridge different metal centers to create extended, functional materials. researchgate.net

Applications in Electrochemistry and Energy Storage Systems

Niobium oxalate compounds, primarily ammonium niobium(V) oxalate, are instrumental as precursors in the synthesis of advanced materials for electrochemical and energy storage applications. Their water solubility allows for atomic-scale mixing with other metal compounds, which is a significant advantage in creating homogenous and high-performance materials. nmmjx-dc.comsamaterials.com

One of the primary applications is in the development of lithium-ion batteries (LIBs). Niobium-based materials are being explored to enhance the performance of various battery components. For instance, niobium oxalates are used to create niobium oxide (Nb₂O₅) coatings on cathode materials. These coatings have been shown to improve the cyclic stability and reduce voltage decay in lithium-rich cathodes, contributing to longer-lasting and more stable batteries. sigmaaldrich.com Furthermore, niobium oxalates serve as precursors for niobium-doped materials and mixed-oxide anode materials like niobium titanium oxide and niobium tungsten oxide. nmmjx-dc.com The resulting niobium oxides, particularly the orthorhombic T-Nb₂O₅ phase, exhibit a unique pseudo-capacitance effect, allowing for rapid charge storage and high energy density. mdpi.com

In a specific application, T-Nb₂O₅/nitrogen-doped three-dimensional porous carbon composites were synthesized using ammonium niobium oxalate. These composites, when used as anodes in dual-ion batteries, demonstrated an initial specific capacity of 332.8 mA h g⁻¹ at a high current density and retained a significant portion of their capacity after numerous cycles. mdpi.com This highlights the potential of niobium oxalate-derived materials in creating high-performance energy storage devices. mdpi.com

The versatility of niobium oxalates also extends to the synthesis of various niobium-based oxides with potential for energy storage. For example, zinc-niobium oxide (Zn₃Nb₂O₈) anode materials for lithium and sodium-ion batteries have been prepared using niobium oxalate as a precursor. rsc.org Similarly, niobium tungsten oxide (Nb₁₄W₃O₄₄) has been synthesized from niobium oxalate for use as an anode material in LIBs. bohrium.com

Below is a table summarizing the use of niobium oxalate as a precursor in battery materials:

| Precursor | Resulting Material | Application in Batteries | Key Findings |

| Ammonium Niobium Oxalate | T-Nb₂O₅/Nitrogen-Doped Porous Carbon | Anode for Dual-Ion Batteries | Initial capacity of 332.8 mA h g⁻¹, excellent cycling stability. mdpi.com |

| Niobium Oxalate | Niobium Oxide (Nb₂O₅) Coatings | Cathode Coating for LIBs | Improves cyclic stability and reduces voltage decay. sigmaaldrich.com |

| Niobium Oxalate | Zinc-Niobium Oxide (Zn₃Nb₂O₈) | Anode for Li-ion/Na-ion Batteries | Promising energy storage material. rsc.org |

| Niobium Oxalate | Niobium Tungsten Oxide (Nb₁₄W₃O₄₄) | Anode for Li-ion Batteries | Optimized for high performance. bohrium.com |

Role in Analytical Chemistry: Reagent for Niobium Detection or Separation

In the realm of analytical chemistry, niobium oxalate complexes play a significant role, particularly in the spectrophotometric determination and separation of niobium. Niobium(V) forms stable complexes with oxalate, which can then be used in various analytical techniques. scirp.orgwikipedia.org

For instance, in the presence of oxalate, niobium can form a complex with other reagents like 3,5-dinitrocatechol, which in turn associates with Rhodamine B to form a species that can be determined spectrophotometrically. scirp.orgijiset.com This formation of mixed-ligand complexes is a common strategy for enhancing the sensitivity and selectivity of niobium detection. scirp.org

Paper electrophoresis has been successfully employed to separate niobium and tantalum oxalate complexes. By using a citrate (B86180) buffer, well-defined bands of the two elements can be achieved, allowing for their detection even at microgram levels. rsc.org The conditions for this separation, such as the pH and concentration of the oxalate and citrate solutions, have been carefully optimized. rsc.org

Furthermore, niobium oxalate solutions are utilized in the preparation of standard solutions for analytical procedures. For example, after a fusion process to bring niobium into solution, the resulting melt is often dissolved in an ammonium oxalate solution to create a stable standard for photometric determination. nist.gov

The table below outlines the role of niobium oxalate in analytical chemistry:

| Analytical Technique | Role of Niobium Oxalate | Analyte | Key Aspect |

| Spectrophotometry | Forms a colored complex with other reagents | Niobium(V) | Enhances sensitivity and selectivity of detection. scirp.orgijiset.com |

| Paper Electrophoresis | Forms a stable complex for separation | Niobium and Tantalum | Allows for the separation and detection of small quantities. rsc.org |

| Standard Preparation | Stabilizes niobium in solution | Niobium | Used to prepare standard solutions for quantitative analysis. nist.gov |

Future Research Directions and Emerging Avenues for Niobium 2+ Ethanedioate Chemistry

Exploration of Solid-State Chemistry and Extended Structures

A primary and essential step in developing the chemistry of Niobium(2+) ethanedioate will be to understand its fundamental structure and bonding. Research in the solid-state chemistry of higher-valent niobium oxalates provides a clear roadmap. For example, Niobium(V) in oxalate (B1200264) complexes like M₃[NbO(C₂O₄)₃]·nH₂O typically adopts a heptacoordinated, distorted pentagonal bipyramidal geometry. researchgate.net In contrast, Niobium(IV) has been found in a square-antiprismatic coordination environment in the complex K₄[Nb(C₂O₄)₄]·3H₂O. researchgate.net

Future research on this compound would therefore begin with:

Synthesis and Crystallography: The initial major challenge will be the synthesis of a stable this compound complex, likely requiring strictly anaerobic and anhydrous conditions, potentially using strong reducing agents or starting from known Nb(II) precursors. acs.orgmdpi.com Once isolated, single-crystal X-ray diffraction will be indispensable for determining its precise molecular structure, coordination number, and bond metrics.

Coordination Polymers and MOFs: Following the characterization of a discrete molecular unit, a significant research avenue would be the construction of extended structures. The oxalate ligand is an excellent bridging unit for creating coordination polymers. Research has demonstrated the formation of oxalate-bridged heterometallic complexes and one-dimensional motifs with Niobium(V). researchgate.netresearchgate.net A future goal would be to use this compound as a building block to create novel one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). researchgate.netmdpi.com The inclusion of a low-valent d³ Nb(II) center could impart unique electronic or magnetic properties to these materials.

| Research Focus | Objective | Key Techniques | Precedent from Higher-Valent Nb |

| Discrete Molecules | Synthesize and structurally characterize the fundamental this compound unit. | Schlenk Line Synthesis, Single-Crystal X-ray Diffraction, Elemental Analysis | Known structures for Nb(V) and Nb(IV) oxalates. researchgate.net |

| Extended Structures | Construct coordination polymers and MOFs using this compound as a node. | Solvothermal Synthesis, Powder X-ray Diffraction (PXRD), Gas Adsorption Analysis | Oxalate-bridged supramolecular structures in Nb(V) chemistry. researchgate.netresearchgate.net |

Development of Heterogeneous Catalytic Systems

Niobium compounds, particularly niobium oxides derived from ammonium (B1175870) niobium oxalate precursors, are widely investigated as heterogeneous catalysts and supports for various organic transformations, including biomass conversion and oxidation reactions. mdpi.comsbq.org.brufv.br The development of catalysts from a this compound precursor could lead to materials with distinct catalytic activities.

Future research directions include:

Precursor to Novel Catalysts: this compound could be used as a precursor, via controlled thermal decomposition, to synthesize novel niobium-based catalysts. The resulting materials could be low-valent niobium oxides, niobium carbides (if co-decomposed with a carbon source), or mixed-valent NbOx species. These would likely possess different electronic properties and surface acid/base characteristics compared to the conventional Nb₂O₅ derived from Nb(V) precursors. acs.org

Exploring Catalytic Activity: Low-valent niobium species, often generated in situ, have shown promise in catalyzing challenging reactions such as C-C bond formation and the activation of strong C-F bonds. nih.govscispace.comnih.gov Catalysts derived from this compound should be systematically tested in a range of reactions, including:

Selective oxidation and dehydrogenation.

Hydrogenation and hydrodeoxygenation of biomass. mdpi.com

C-C coupling reactions.

Photocatalysis, where the electronic band structure of a new niobium oxide phase could offer different light-harvesting and charge-separation properties. mdpi.com

Advanced Spectroscopic Characterization Under Operando Conditions

To understand and optimize any new catalysts derived from this compound, it is crucial to characterize them under reaction conditions. Operando spectroscopy, which combines catalytic activity measurements with real-time spectroscopic analysis, provides invaluable insights into the catalyst's structure-activity relationships. manchester.ac.ukmdpi.comspectroscopyonline.com

Key avenues for future investigation are:

In Situ Monitoring of Catalyst Formation: Techniques like in situ Raman and Fourier-transform infrared (FTIR) spectroscopy could be employed to monitor the thermal decomposition of this compound. This would reveal the transformation pathways, intermediate species, and the final structure of the active catalytic phase.

Operando Studies of Catalytic Reactions: Once a promising catalytic application is identified, operando spectroscopy would be essential. For example, operando Raman or IR spectroscopy could track changes in the niobium-oxygen bonds or the adsorption of reactants and intermediates on the catalyst surface during a reaction. spectroscopyonline.comaiche.org This approach has been successfully used to elucidate reaction mechanisms for catalysts based on higher-valent niobium and would be critical for understanding the unique behavior of catalysts derived from a Nb(II) precursor. mdpi.commanchester.ac.uk

Design of this compound-Based Hybrid Materials

Hybrid materials, which combine inorganic and organic components or different inorganic materials at the nanoscale, offer synergistic properties not found in the individual constituents. Niobium-based materials are increasingly used in composites for energy storage applications like supercapacitors and batteries. rsc.orgdergipark.org.trresearchgate.netnih.govaip.org

Future research should focus on:

Heterometallic Complexes and Frameworks: As a building block, this compound could be combined with other metal ions to form heterometallic materials. The interaction between the low-valent niobium center and other metals could lead to novel magnetic, electronic, or catalytic properties.

Composites for Energy Storage: The intrinsic poor electrical conductivity of many niobium oxides can be overcome by creating composites with conductive materials like carbon nanotubes or graphene. rsc.orgresearchgate.net A promising research direction would be to synthesize this compound-derived nanoparticles and integrate them into conductive carbon matrices. These new hybrid materials could then be evaluated as electrodes for lithium-ion or sodium-ion batteries and supercapacitors, where the rich redox chemistry of a low-valent niobium center could potentially enhance charge storage capacity. nih.govacs.org

| Material Type | Potential Application | Rationale | Key Techniques |

| Heterometallic Frameworks | Catalysis, Magnetism | Combining the d³ electron configuration of Nb(II) with other metal centers. | Hydrothermal/Solvothermal Synthesis, Magnetic Susceptibility, X-ray Absorption Spectroscopy (XAS) |

| Carbon Nanocomposites | Energy Storage (Batteries, Supercapacitors) | Improving conductivity and leveraging the redox potential of low-valent niobium. | In-situ Polymerization, Ball Milling, Cyclic Voltammetry, Galvanostatic Cycling |

Theoretical Predictions for Novel Niobium(2+) Complexes and Their Reactivity

Given the synthetic challenges and lack of experimental data, theoretical and computational chemistry will play a predictive and guiding role in the development of this compound chemistry. numberanalytics.comescholarship.org Density Functional Theory (DFT) has been successfully applied to understand the reaction mechanisms of niobium catalysts and predict the properties of various niobium complexes. mdpi.comufv.brunipi.itacs.org

Crucial theoretical studies would include:

Predicting Stability and Structure: DFT calculations can be used to predict the most stable coordination geometry of a mononuclear this compound complex. This would help guide synthetic efforts by providing a structural target and predicting its spectroscopic signatures (e.g., IR and Raman vibrational frequencies). researchgate.neticm.edu.pl

Mapping Reaction Pathways: Theoretical modeling can predict the reactivity of this hypothetical complex. For example, calculations could determine the energy barriers for its role as a reducing agent or its ability to activate small molecules like O₂, CO, or CO₂. escholarship.orgacs.org

Modeling Material Properties: For proposed hybrid materials or catalysts, computational methods can predict electronic band structures, density of states, and surface adsorption energies of reactants. ufv.br This theoretical screening can identify the most promising material compositions for specific applications in catalysis or energy storage, saving significant experimental effort.

By pursuing these integrated experimental and theoretical avenues, the scientific community can move the chemistry of this compound from a hypothetical concept to a rich field of fundamental and applied research.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for preparing high-purity niobium(2+) ethanedioate?

- Methodological Answer : this compound can be synthesized via precipitation by reacting niobium salts (e.g., niobium chloride) with oxalic acid under controlled pH (typically acidic conditions). Key parameters include stoichiometric ratios, temperature (25–80°C), and aging time to ensure crystallization. For purity >99%, use precursor materials with minimal impurities (e.g., 99.99% niobium powder ). Post-synthesis purification via recrystallization in aqueous solutions is recommended due to its high solubility (160 g/L at 25°C) .

Q. Which spectroscopic and structural characterization techniques are most effective for analyzing this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Determines crystallinity and phase purity. Compare with reference patterns for niobium-oxalate coordination polymers.

- X-ray Photoelectron Spectroscopy (XPS) : Surface-sensitive technique to confirm oxidation states (e.g., Nb²⁺ vs. Nb⁵⁺). Note: XPS alone cannot assess bulk properties; combine with bulk-sensitive methods like EDS mapping .

- FTIR/Raman Spectroscopy : Identifies ethanedioate ligand coordination (bidentate vs. bridging modes) via C-O and Nb-O vibrational bands .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition pathways (e.g., loss of water or CO₂) .

Q. How does the bidentate nature of ethanedioate influence the coordination geometry of this compound?

- Methodological Answer : Ethanedioate (C₂O₄²⁻) acts as a bidentate ligand, binding to Nb²⁺ via two oxygen atoms. This creates stable octahedral or distorted square-planar complexes depending on synthesis conditions. To confirm coordination, use single-crystal XRD or EXAFS to resolve bond lengths and angles. Partial ligand substitution may occur in aqueous solutions, affecting stability .

Advanced Research Questions

Q. How does the oxidation state of niobium (e.g., +2 vs. +5) impact the electrochemical stability of niobium ethanedioate in energy storage applications?

- Methodological Answer : Nb²⁺ in ethanedioate may exhibit redox activity, but its stabilization in layered oxides (e.g., Li-ion cathodes) is complex. Compare with Nb⁵⁺-doped systems, where high-valent dopants reduce cation mixing (e.g., Li⁺/Ni²⁺) but require charge balance via oxygen vacancies or lithium defects . Design experiments using cyclic voltammetry (CV) and galvanostatic cycling to assess capacity retention. Correlate with XPS data to track oxidation state changes during cycling.

Q. What experimental strategies resolve contradictions in literature regarding niobium’s role in stabilizing cation-disordered materials?

- Methodological Answer : Conflicting reports on Nb’s impact on Ni²⁺/Ni³⁺ ratios in layered oxides necessitate multi-scale characterization:

- Bulk Analysis : Neutron diffraction or EDS mapping to confirm Nb distribution.

- Surface vs. Bulk Oxidation States : Combine XPS (surface) with XANES (bulk-sensitive) to resolve discrepancies .

- Computational Modeling : DFT calculations to predict Nb substitution energetics and charge compensation mechanisms.

Q. How can Taguchi methods optimize niobium ethanedioate synthesis for tailored material properties?

- Methodological Answer : Adapt Taguchi’s orthogonal array design to test variables (e.g., precursor concentration, pH, temperature). Use ANOVA to identify dominant factors affecting outcomes like crystallite size or ligand coordination. For example, in microalloyed steels, 0.05% Nb maximized hardness via fine pearlite formation . Apply similar frameworks to niobium ethanedioate by defining response variables (e.g., thermal stability, ligand binding efficiency).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.